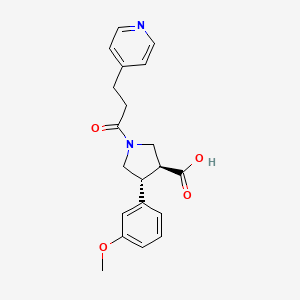

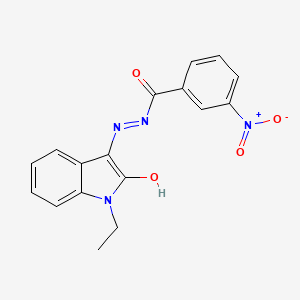

![molecular formula C17H24N4O2S B5527202 4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5527202.png)

4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar sulfonohydrazide compounds involves nucleophilic substitution reactions, condensation, and sometimes catalytic processes to enhance reaction rates. For example, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in promoting methylation reactions under mild conditions and microwave irradiation for acceleration is a method that could potentially be adapted for the synthesis of complex sulfonohydrazides (Shieh, Dell, & Repič, 2001).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction (XRD), FT-IR, NMR spectroscopy, and density functional theory (DFT) calculations. These techniques provide insights into the 3D crystal structure, molecular geometry, vibrational frequencies, and chemical shifts, offering a comprehensive understanding of the molecular arrangement and electronic structure (Sen & Cukurovalı, 2020).

Chemical Reactions and Properties

Compounds with similar structures engage in various chemical reactions, including cycloaddition reactions and nucleophilic substitutions. Their reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring, affecting the compound's ability to participate in different chemical processes (Rivera & González-Salas, 2010).

Wissenschaftliche Forschungsanwendungen

Green Chemistry Applications

- Microwave-Accelerated Methylation : Utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and microwave irradiation, a novel approach for the methylation of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions has been developed. This method emphasizes the acceleration of chemical transformations that traditionally take days, achieving high yields in minutes, illustrating the compound's role in facilitating green chemistry practices (Shieh et al., 2001).

Sensor Development

- Yttrium Ion Detection : A novel sensor for detecting yttrium ions (Y3+) was developed using derivatives of (E)-Methyl-N′-nitrobenzylidene-benzenesulfonohydrazide (MNBBSH), demonstrating the compound's potential in environmental monitoring and industrial applications (Hussain et al., 2017).

Crystal Structure and Anticancer Activity

- Anticancer Activity Investigation : Research involving microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules highlighted the potential for anticancer applications. The study explored the in vitro anticancer activity against various human cancer cell lines, providing insight into the therapeutic applications of these compounds (Kumar et al., 2015).

Catalysis and Synthetic Applications

- Esterification Catalysis : Utilizing DBU, a study demonstrated an efficient method for the esterification of carboxylic acids with dimethyl carbonate, showcasing the compound's role in synthetic chemistry and potential for creating ester-based products in a sustainable manner (Shieh et al., 2002).

Eigenschaften

IUPAC Name |

4-methyl-N-[(E)-(1-methyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-13-3-5-15(6-4-13)24(22,23)19-18-16-14-9-20-7-8-21(10-14)12-17(16,2)11-20/h3-6,14,19H,7-12H2,1-2H3/b18-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUFOBGBHBMHIK-FBMGVBCBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C3CN4CCN(C3)CC2(C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\C3CN4CCN(C3)CC2(C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

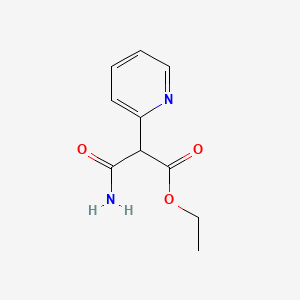

![N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5527129.png)

![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)

![3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5527152.png)

![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5527187.png)

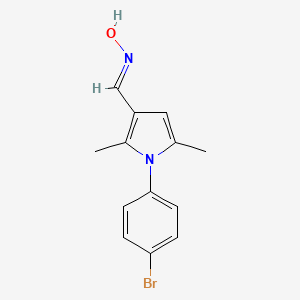

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5527196.png)

![2-phenyl-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5527200.png)

![N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5527204.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5527215.png)

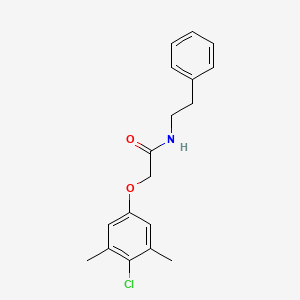

![2-(4-chlorophenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5527220.png)